5,6-DiHETE

Übersicht

Beschreibung

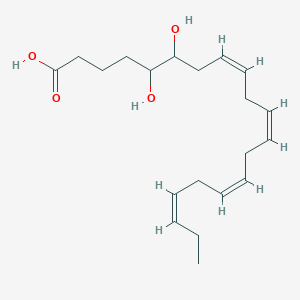

5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is a lipid metabolite derived from eicosapentaenoic acid. It has been identified as a bioactive compound with significant anti-inflammatory properties. This compound is particularly noted for its role in the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid involves the diastereoselective osmylation of a carbon-carbon bond in proximity to a complex fragment. This key step transforms the butadiene(tricarbonyl)iron complex into diols, which can then be readily converted into 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid .

Industrial Production Methods: Industrial production methods for 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid are not well-documented. the compound can be derived from eicosapentaenoic acid, which is abundant in fish oils. This suggests that large-scale production could potentially involve the extraction and subsequent chemical modification of eicosapentaenoic acid from marine sources .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include osmium tetroxide for diastereoselective osmylation and various reducing agents for subsequent transformations. The conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity .

Major Products: The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, which retain the anti-inflammatory properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Vascular Permeability and Inflammation

Recent studies have demonstrated that 5,6-DiHETE plays a significant role in modulating vascular permeability during inflammatory responses.

- Mechanism of Action : this compound inhibits histamine-induced vascular hyperpermeability by blocking the elevation of intracellular calcium () levels in endothelial cells. This effect is crucial because increased typically leads to enhanced nitric oxide (NO) production and subsequent vascular dilation and permeability .

- Experimental Evidence : In a controlled study using mouse models, administration of this compound significantly reduced dye extravasation induced by histamine, indicating its potential as a pharmacological agent against inflammatory diseases . The compound also attenuated endothelial barrier dysfunction by improving the transendothelial electrical resistance (TER) in human umbilical vein endothelial cells (HUVECs) exposed to histamine .

Allergic Conjunctivitis

This compound has shown promise in alleviating symptoms associated with allergic conjunctivitis (AC).

- Clinical Findings : In a study involving mice with pollen-induced conjunctivitis, intraperitoneal administration of 300 μg/kg of this compound significantly inhibited symptoms such as eyelid edema and tearing. Furthermore, it reduced mast cell degranulation and eosinophil infiltration into the conjunctiva .

- Histamine-Induced Responses : The compound also mitigated histamine-induced ocular inflammation by decreasing vascular permeability and inflammatory symptoms in the conjunctiva . These findings suggest that this compound could serve as a novel treatment option for managing allergic conditions.

Other Potential Applications

Beyond its immediate effects on inflammation and allergic responses, this compound may have broader therapeutic implications:

- Chronic Inflammatory Conditions : Research indicates that this compound levels increase in conditions like colitis. Its administration has been linked to recovery from such inflammatory states . This suggests potential applications in treating chronic inflammatory diseases.

- Calcium Signaling Modulation : By modulating calcium signaling pathways through inhibition of TRPV4 channels, this compound may influence various cellular processes related to inflammation and vascular function .

Data Summary Table

Wirkmechanismus

The anti-inflammatory effects of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid are primarily mediated through its antagonistic action on transient receptor potential vanilloid 4 channels. By inhibiting these channels, the compound reduces intracellular calcium levels, thereby attenuating vascular hyperpermeability and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 5-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

- 8-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

- 12-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

Uniqueness: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is unique due to its dual hydroxyl groups at the 5 and 6 positions, which confer distinct anti-inflammatory properties. Unlike other hydroxylated eicosatetraenoic acids, this compound specifically targets transient receptor potential vanilloid 4 channels, making it a potent therapeutic agent for inflammatory conditions .

Biologische Aktivität

5,6-DiHETE (5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid) is a significant metabolite derived from eicosapentaenoic acid (EPA) through cytochrome P450-mediated epoxidation. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions due to its diverse biological activities.

Vascular Effects: Research indicates that this compound plays a crucial role in modulating vascular permeability. In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound inhibits histamine-induced endothelial barrier disruption. This effect is mediated through the reduction of intracellular calcium ion concentrations, which are typically elevated during inflammatory responses. Specifically, pretreatment with this compound significantly lowered the increase in intracellular Ca levels induced by histamine, thereby maintaining endothelial integrity and preventing hyperpermeability .

Inflammation Modulation: In animal models of colitis induced by dextran sodium sulfate (DSS), administration of this compound was shown to accelerate recovery by inhibiting leukocyte infiltration and edema formation in inflamed tissues. The compound's concentration in colon tissues increased during the healing phase, suggesting a protective role against inflammation . Furthermore, it has been identified as an antagonist of transient receptor potential vanilloid (TRPV) channels, which are involved in pain and inflammatory signaling pathways .

Case Studies

- Colitis Model: In a study involving DSS-induced colitis in mice, administration of this compound (50 µg/kg/day) during the recovery phase resulted in reduced inflammation and improved healing outcomes. Histological analysis revealed decreased leukocyte infiltration and lower edema levels compared to control groups .

- Ocular Inflammation: A recent investigation into allergic conjunctivitis demonstrated that this compound significantly alleviated symptoms associated with histamine-induced ocular inflammation. Mice treated with this compound exhibited reduced eye swelling and tearing compared to untreated controls .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

CAS-Nummer |

845673-97-4 |

|---|---|

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(5S,6R,8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1 |

InChI-Schlüssel |

VPXVODYVPILPRC-CLQAUIESSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](CCCC(=O)O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

Synonyme |

(±)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. By inhibiting TRPV4 activation, this compound reduces intracellular Ca2+ influx, thereby attenuating endothelial barrier disruption and inflammatory responses []. This mechanism contributes to its therapeutic potential in inflammatory bowel disease.

ANone: While specific spectroscopic data is not provided in the provided research, the molecular formula for this compound is C20H32O4. Its molecular weight is 336.47 g/mol.

ANone: The provided research focuses on the biological activity and therapeutic potential of this compound and does not delve into material compatibility or stability under various conditions outside of biological contexts.

ANone: this compound is a lipid metabolite and not a catalyst. The provided research focuses on its biological activity rather than catalytic properties.

ANone: The provided research does not discuss the application of computational chemistry or QSAR models for this compound.

A: While specific SAR studies are not described, research indicates that the presence of double bonds and hydrophobicity in the carbon chain of this compound are crucial for its ability to inhibit KCa3.1 channels []. This suggests that modifications to these structural features could influence its activity and selectivity. Additionally, the stereochemistry of the 5,6-dihydroxy group is important for its biological activity, with the 5S,6R isomers generally being more potent than the 5S,6S isomers [, , , ].

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound and doesn't cover SHE regulations. As a relatively new research subject, specific SHE regulations might not yet be established.

A: Studies show that oral administration of this compound leads to a rapid increase in its plasma concentration in mice, with a peak observed 30 minutes post-administration []. The half-life of this compound is estimated to be between 1.25 and 1.63 hours []. Further research is needed to fully elucidate its ADME profile and in vivo efficacy in humans.

A: In vitro studies demonstrate that this compound inhibits histamine-induced endothelial barrier disruption and NO production in human umbilical vein endothelial cells (HUVECs) []. Additionally, it attenuates GSK1016790A-induced intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 []. In vivo studies in mice show that oral administration of this compound ameliorates DSS-induced colitis, evidenced by accelerated recovery from diarrhea, reduced histological signs of inflammation, and inhibition of edema formation and leukocyte infiltration in colon tissue [, , ].

ANone: The provided research doesn't explore resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to understand the potential for resistance development with prolonged or repeated exposure.

ANone: The provided research does not discuss specific drug delivery systems for this compound. Currently, oral and intraperitoneal administration routes have been investigated in animal models.

ANone: While the research highlights the potential of this compound as a therapeutic agent, it doesn't delve into specific biomarkers for predicting its efficacy, monitoring treatment response, or identifying adverse effects.

A: Researchers primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify, characterize, and quantify this compound in biological samples [, , ]. These techniques offer the sensitivity and specificity needed to analyze this lipid mediator.

ANone: The provided research primarily focuses on the biological activity, mechanism of action, and therapeutic potential of this compound in inflammatory conditions. These specific aspects are not extensively explored in the provided research papers.

A: While a comprehensive historical overview is not provided, research on this compound is relatively recent. Early studies focused on identifying it as a product of arachidonic acid metabolism [, ]. More recent research has highlighted its anti-inflammatory properties and potential as a therapeutic target for conditions like inflammatory bowel disease [, , , ] and allergic inflammation []. This suggests a growing interest in understanding the therapeutic potential of this lipid mediator.

A: Research on this compound showcases clear cross-disciplinary applications, bringing together expertise from fields like immunology, pharmacology, biochemistry, and analytical chemistry. This collaborative approach has been crucial in elucidating its biological activity, mechanisms of action, and therapeutic potential. For example, researchers combined lipidomics, cell biology, and animal models to identify this compound's role in colitis and its interaction with the TRPV4 channel []. This multidisciplinary approach is essential for advancing our understanding of this compound and its potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.